molecular formula C12H21N3O2 B13886748 2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine

2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine

Cat. No.: B13886748
M. Wt: 239.31 g/mol
InChI Key: WNANDRLLYMCBFB-UHFFFAOYSA-N
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Description

2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine is a complex organic compound that features a pyridine ring substituted with an aminomethyl group and linked through an ether bond to a dimethylethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine typically involves multiple steps:

    Formation of the pyridine ring: The starting material, 2-aminopyridine, is reacted with formaldehyde to introduce the aminomethyl group at the 4-position of the pyridine ring.

    Ether linkage formation: The aminomethylpyridine derivative is then reacted with ethylene glycol under acidic conditions to form the ether linkage.

    Dimethylethanamine attachment: Finally, the intermediate is reacted with dimethylamine to introduce the dimethylethanamine moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions to form corresponding alcohols and amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of alcohols and amines.

Scientific Research Applications

2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. The ether linkage provides flexibility, allowing the compound to adopt conformations that enhance binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]ethanol: Similar structure but with an ethanol moiety instead of dimethylethanamine.

    2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]propane: Similar structure but with a propane moiety.

Uniqueness

2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine is unique due to its combination of a pyridine ring, aminomethyl group, and dimethylethanamine moiety. This combination provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

Molecular Formula

C12H21N3O2

Molecular Weight

239.31 g/mol

IUPAC Name

2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine

InChI

InChI=1S/C12H21N3O2/c1-15(2)5-6-16-7-8-17-12-9-11(10-13)3-4-14-12/h3-4,9H,5-8,10,13H2,1-2H3

InChI Key

WNANDRLLYMCBFB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOCCOC1=NC=CC(=C1)CN

Origin of Product

United States

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